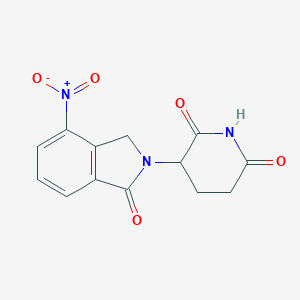

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Beschreibung

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 827026-45-9) is a piperidine-2,6-dione derivative featuring a 4-nitro-substituted isoindolinone ring. It is structurally related to lenalidomide, a clinically approved immunomodulatory drug, but differs by the presence of a nitro (-NO₂) group at the 4-position of the isoindolinone moiety instead of an amino (-NH₂) group . This compound is primarily recognized as an impurity (Impurity-A) in lenalidomide synthesis, necessitating rigorous analytical methods like reverse-phase HPLC for quantification . The solid form of the compound has been characterized, with crystalline and amorphous forms disclosed for pharmaceutical applications . Its molecular formula is C₁₃H₁₁N₃O₅, with a molecular weight of 289.24 g/mol, and it is commercially available as a certified reference material (95%+ purity) .

Eigenschaften

IUPAC Name |

3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5/c17-11-5-4-10(12(18)14-11)15-6-8-7(13(15)19)2-1-3-9(8)16(20)21/h1-3,10H,4-6H2,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPJLYIGKKDZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467017 | |

| Record name | 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827026-45-9 | |

| Record name | 4-Nitro lenalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827026459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO LENALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CBC4TCM54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Route 1: Dimethylformamide (DMF)-Mediated Coupling

This method, detailed in patent ES2671608T3, involves reacting 2,6-dioxopiperidin-3-ammonium chloride with methyl 2-bromomethyl-3-nitrobenzoate in dimethylformamide (DMF) under triethylamine catalysis. The brominated ester precursor is synthesized by brominating the methyl ester of 3-nitro-ortho-toluic acid using N-bromosuccinimide (NBS) under light exposure.

Key steps include:

Table 1: Reaction Conditions for Route 1

Route 2: Dimethyl Sulfoxide (DMSO)-Based Synthesis

An alternative method from ChemicalBook uses 3-aminopiperidine-2,6-dione hydrochloride and methyl 2-(bromomethyl)-3-nitrobenzoate in dimethyl sulfoxide (DMSO) with triethylamine. The reaction mixture is heated to 50–55°C for 6–8 hours, followed by cooling and purification via recrystallization.

Table 2: Reaction Conditions for Route 2

Comparative Analysis :

-

Solvent Effects : DMF offers higher yields (70–78%) compared to DMSO (65–72%), likely due to its superior ability to stabilize transition states in nucleophilic substitutions.

-

Temperature : Route 1 operates at a broader temperature range (RT to 60°C), enabling flexibility, whereas Route 2 requires strict thermal control.

Polymorph Control and Crystallization Techniques

Post-synthesis, the compound exists in amorphous or crystalline forms (A, B, C). Patent ES2671608T3 outlines crystallization methods to isolate desired polymorphs:

Solvent Recrystallization

Table 3: Polymorph Characteristics

| Polymorph | Solvent | Melting Point (°C) | Stability |

|---|---|---|---|

| Form A | Ethanol | >250 (dec.) | Hygroscopic |

| Form B | Acetonitrile | >250 (dec.) | Stable at RT |

| Form C | Water/THF | >250 (dec.) | Photolabile |

Industrial-Scale Production Considerations

Raw Material Sourcing

Analyse Chemischer Reaktionen

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon . The major products formed from these reactions include 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione and other substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 289.24 g/mol. Its structure features a piperidine ring substituted with a nitroisoindolinone moiety, which is crucial for its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibits significant anticancer properties. It is being investigated for its ability to inhibit tumor growth and metastasis in various cancer models. The compound's mechanism of action may involve modulation of cellular pathways associated with apoptosis and cell cycle regulation.

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases. This application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Polymorphism

The solid-state properties of this compound are critical for its formulation as a pharmaceutical agent. Different polymorphic forms have been identified, which can influence solubility, stability, and bioavailability. For instance:

| Form | Characteristics |

|---|---|

| Form A | Most thermodynamically stable; preferred for formulations due to enhanced stability |

| Form B | Exhibits different XRPD patterns; potential for alternative formulations |

| Form C | May offer unique dissolution profiles beneficial for specific applications |

Understanding these polymorphs allows researchers to optimize drug delivery systems tailored to patient needs.

Drug Delivery Systems

The compound's integration into drug delivery systems is under investigation. Its properties enable the development of novel formulations that enhance therapeutic efficacy while reducing side effects.

Mechanistic Studies

Biological studies are ongoing to elucidate the precise mechanisms through which this compound exerts its effects on cellular systems. These studies focus on:

- Interaction with specific protein targets

- Impact on signaling pathways

- Modulation of gene expression profiles

Preclinical Trials

Preclinical trials are being conducted to evaluate the safety and efficacy of this compound in vivo. Early results suggest promising outcomes in animal models for both cancer and inflammatory diseases.

Wirkmechanismus

The mechanism of action of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with molecular targets and pathways. As an analog of Lenalidomide, it is believed to modulate the immune system, inhibit angiogenesis, and induce apoptosis in cancer cells . The compound binds to the ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors, which are crucial for the survival of multiple myeloma cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione include:

Physicochemical Properties

- Lenalidomide’s amino group enhances hydrogen-bonding capacity, improving bioavailability .

- HPLC Behavior : In stability-indicating HPLC methods, the nitro derivative (Impurity-A) elutes earlier than lenalidomide due to reduced polarity .

Biologische Aktivität

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known as 4-Nitro Lenalidomide, is a compound with significant biological activity, particularly in the context of cancer treatment and modulation of immune responses. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 289.24 g/mol

- CAS Number : 827026-45-9

- Physical State : White crystalline solid

- Melting Point : >250°C (dec.) .

The compound exhibits its biological activity primarily through its interaction with the IKAROS family zinc finger proteins (IKZF1, IKZF2, IKZF3, and IKZF4). These proteins are critical regulators of immune cell function and development. Specifically, this compound has been shown to:

- Degrade IKZF2 Protein : The compound selectively reduces IKZF2 levels, which is associated with enhanced regulatory T-cell (Treg) function and suppression of autoimmune responses. This activity suggests potential applications in treating autoimmune diseases and improving Treg-mediated immune regulation .

- Modulate Cytokine Production : It has been implicated in reducing levels of tumor necrosis factor (TNF), a cytokine involved in systemic inflammation. By modulating TNF levels, the compound may alleviate inflammatory conditions .

Cancer Treatment

Research indicates that this compound may have therapeutic potential in various cancers due to its ability to modulate immune responses and decrease tumor-promoting cytokines. For instance:

- Multiple Myeloma : In studies involving multiple myeloma cells, the compound demonstrated cytotoxic effects and enhanced apoptosis when combined with other therapeutic agents. This suggests a synergistic effect that could improve treatment outcomes .

- Autoimmune Diseases : The selective degradation of IKZF2 has been linked to improved Treg functionality in preclinical models of autoimmune disorders, indicating that this compound could serve as a novel treatment strategy for conditions like lupus or rheumatoid arthritis .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, and how can reaction yields be optimized?

Answer:

The synthesis typically involves multi-step reactions, including cyclization and nitro-group introduction. Key steps may mirror protocols for analogous isoindolinone-piperidine derivatives, such as using dichloromethane as a solvent and sodium hydroxide for deprotonation (as seen in nitro-substituted heterocycles) . To optimize yields:

- Temperature control : Maintain low temperatures during nitro-group incorporation to minimize side reactions.

- Catalyst selection : Use palladium or copper catalysts for efficient coupling reactions.

- Purification : Employ column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate high-purity product (≥97%) .

Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Advanced: How does the nitro group at the 4-position influence the compound’s electronic properties and binding interactions in biological systems?

Answer:

The nitro group is electron-withdrawing, altering the isoindolinone ring’s electron density and potentially enhancing binding to target proteins (e.g., via π-π stacking or hydrogen bonding). Methodological approaches include:

- Spectroscopic analysis : IR and UV-Vis spectroscopy to study electronic transitions .

- Computational docking : Density Functional Theory (DFT) calculations to map electrostatic potential surfaces and predict binding affinities .

- Comparative studies : Substitute the nitro group with amino or fluorine moieties (as in related compounds) to assess structure-activity relationships (SAR) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data on the compound’s stability?

Answer:

Contradictions often arise from solvent effects or unaccounted intermediates. A feedback loop integrating:

- Reaction path simulations : Use quantum chemical calculations (e.g., transition state analysis) to identify overlooked intermediates .

- In-situ monitoring : Employ techniques like NMR or HPLC-MS to track degradation products under varying conditions (pH, temperature) .

- Thermogravimetric analysis (TGA) : Quantify thermal stability discrepancies between predicted and observed data .

Basic: What analytical techniques are essential for characterizing the compound’s structural integrity and purity?

Answer:

Critical techniques include:

- NMR spectroscopy : Confirm regiochemistry (e.g., nitro group position) via H and C chemical shifts .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., CHNO requires m/z ~314.0778) .

- X-ray diffraction (XRD) : Resolve polymorphic forms (if present) and confirm crystal structure .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Advanced: What experimental strategies are effective for identifying and characterizing polymorphic forms of this compound?

Answer:

Polymorph screening involves:

- Solvent recrystallization : Test polar (DMSO) vs. non-polar (toluene) solvents to induce different crystal forms .

- Differential scanning calorimetry (DSC) : Detect melting point variations between polymorphs.

- Dynamic vapor sorption (DVS) : Assess hygroscopicity and stability under humidity .

- Powder XRD : Compare diffraction patterns to reference data for known polymorphs .

Basic: What storage conditions are critical to maintaining the compound’s stability during long-term studies?

Answer:

- Temperature : Store at 2–8°C to prevent thermal degradation .

- Atmosphere : Use inert gas (N or Ar) in sealed vials to avoid oxidation .

- Light protection : Amber glass containers to block UV-induced nitro-group photoreduction .

Advanced: How can the piperidine-2,6-dione moiety’s conformational flexibility impact the compound’s pharmacological activity?

Answer:

The piperidine ring’s puckering affects binding to enzymes like proteasomes or kinases. Methods to study this include:

- Molecular dynamics (MD) simulations : Model ring flexibility and predict bioactive conformers .

- Nuclear Overhauser effect (NOE) NMR : Measure interproton distances to map solution-state conformations .

- SAR studies : Compare activity of rigid analogs (e.g., spirocyclic derivatives) to assess flexibility-activity relationships .

Advanced: How can quantum chemical calculations guide the design of novel derivatives with enhanced bioactivity?

Answer:

- Frontier molecular orbital (FMO) analysis : Identify reactive sites for functionalization (e.g., nitro reduction to amino groups) .

- Docking studies : Screen virtual libraries against target proteins (e.g., cereblon for immunomodulatory effects) .

- Free-energy perturbation (FEP) : Predict binding affinity changes for proposed derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.